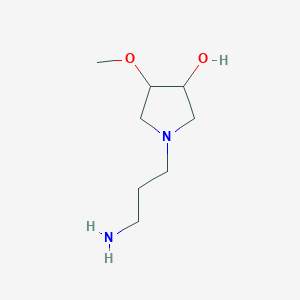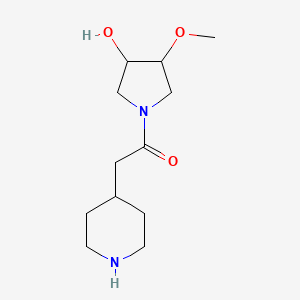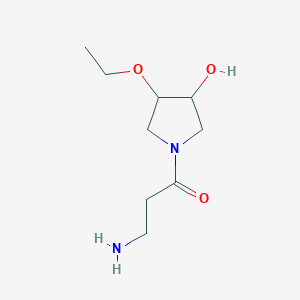
1-(1,5-二甲基-1H-吡唑-3-羰基)吡咯烷-3-羧酸
描述
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
科学研究应用
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole and pyrrolidine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
作用机制
Pyrazoles
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
生化分析
Biochemical Properties
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to prevent formalin-induced tonic pain by inhibiting D-amino acid oxidase . This compound can alter the expression of genes involved in oxidative stress response, thereby protecting cells from damage.
Molecular Mechanism
The molecular mechanism of action of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as D-amino acid oxidase, inhibiting their activity and preventing oxidative stress . This inhibition leads to a cascade of molecular events that ultimately protect cells from damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and retains its activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.
Metabolic Pathways
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes such as D-amino acid oxidase . This inhibition alters the metabolic pathways, leading to changes in the levels of metabolites involved in oxidative stress response.
Transport and Distribution
The transport and distribution of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are determined by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its biochemical efficacy.
准备方法
The synthesis of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrazole derivative is then reacted with a pyrrolidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimizing these steps for scale-up, ensuring high yield and purity of the final product.
化学反应分析
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring is substituted with different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
相似化合物的比较
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-(1,5-Dimethyl-1H-pyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrazole ring, which can affect its reactivity and biological activity.
1-(1,3-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid:
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylic acid: The replacement of the pyrrolidine ring with a piperidine ring can result in different biological activities and chemical reactivity.
These comparisons highlight the uniqueness of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid in terms of its specific substitution pattern and the resulting chemical and biological properties.
属性
IUPAC Name |
1-(1,5-dimethylpyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(6-14)11(16)17/h5,8H,3-4,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFRSOHYRYEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


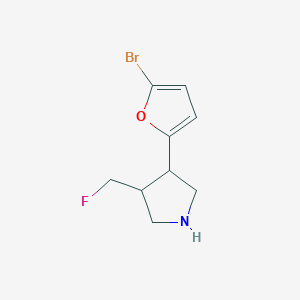



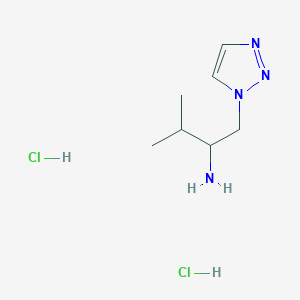

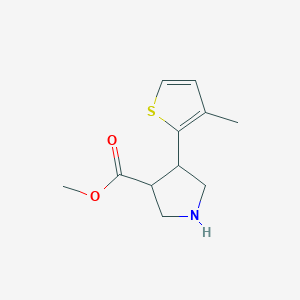
![3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478112.png)

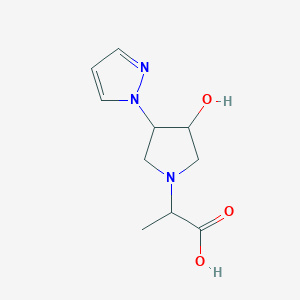
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
